molecular formula C16H20O7 B1627506 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate CAS No. 312693-81-5

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate

Cat. No. B1627506
CAS RN: 312693-81-5
M. Wt: 324.32 g/mol
InChI Key: GFPMJKVBHWMQGT-WKILGUOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression.
Biochemical and Physiological Effects:
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. It has also been found to have neuroprotective effects and to enhance memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate in lab experiments is its high purity and stability. It is also relatively easy to synthesize. One limitation is that it is not readily available commercially and must be synthesized in the lab.

Future Directions

For research on (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate include further studies on its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in the treatment of neurodegenerative diseases and as a cognitive enhancer. Additionally, more research could be done to optimize the synthesis method for higher yield and purity.

Synthesis Methods

The synthesis method of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate involves the reaction of naphthalene-2-methanol with protected D-xylose in the presence of a Lewis acid catalyst. The product is then deprotected to obtain the final compound. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMJKVBHWMQGT-WKILGUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595108
Record name Naphthalen-2-yl beta-D-galactopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312693-81-5
Record name Naphthalen-2-yl beta-D-galactopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.